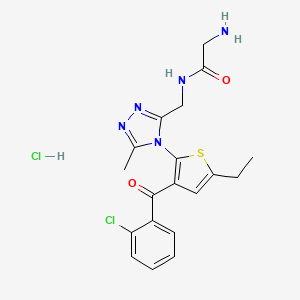
3-(4-(Furan-3-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Furan-3-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a unique combination of furan, pyridine, and thiadiazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Furan-3-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multicomponent reactions (MCRs) that allow for the construction of complex molecules from simple starting materials. One common method involves the cyclocondensation of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This one-pot synthesis is catalyst-free and offers high efficiency and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of MCRs and catalyst-free synthesis can be scaled up for industrial applications. The use of readily available starting materials and the simplicity of the reaction conditions make this compound a viable candidate for large-scale production.
化学反応の分析
Types of Reactions
3-(4-(Furan-3-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.
Substitution: The thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include various substituted furan, pyridine, and thiadiazole derivatives, which can exhibit different biological and chemical properties.
科学的研究の応用
3-(4-(Furan-3-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 3-(4-(Furan-3-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
類似化合物との比較
Similar Compounds
2-(Furan-2-yl)pyridine: Shares the furan and pyridine rings but lacks the thiadiazole ring.
4-(Furan-3-yl)pyridine: Similar structure but without the thiadiazole ring.
1,2,4-Thiadiazole derivatives: Compounds with the thiadiazole ring but different substituents.
Uniqueness
3-(4-(Furan-3-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the combination of its three heterocyclic rings, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H8N4OS |
|---|---|
分子量 |
244.27 g/mol |
IUPAC名 |
3-[4-(furan-3-yl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H8N4OS/c12-11-14-10(15-17-11)9-5-7(1-3-13-9)8-2-4-16-6-8/h1-6H,(H2,12,14,15) |
InChIキー |
CUGRQSXFLATEML-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1C2=COC=C2)C3=NSC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


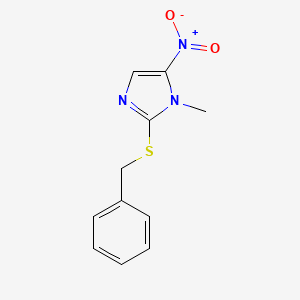
![N-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13863285.png)
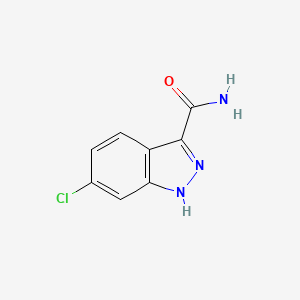
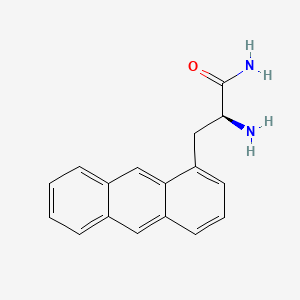
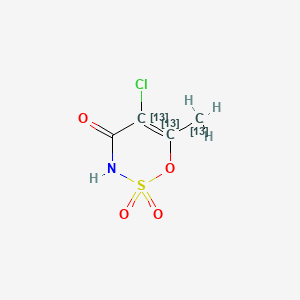
![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, (1S,3R,5S)-](/img/structure/B13863312.png)
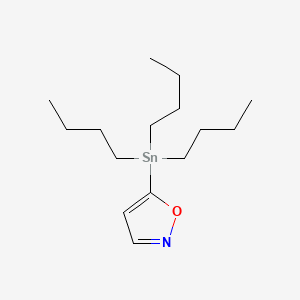
![N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide](/img/structure/B13863320.png)



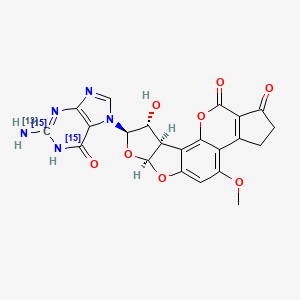
![tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate](/img/structure/B13863331.png)
